4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-7-4-6(9)5-2-3-10-8(5)11-7/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLFMPODYFIOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN2)C(=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268968 | |
| Record name | 4-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-42-9 | |
| Record name | 4-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within the 1h Pyrrolo 2,3 B Pyridine 7 Azaindole Class
The core structure of the title compound belongs to the 1H-pyrrolo[2,3-b]pyridine family, commonly known as 7-azaindoles. nih.gov This scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in biologically active compounds. chemicalbook.com 7-Azaindoles are considered bioisosteres of indoles and purines, allowing them to mimic these essential biological molecules and interact with their corresponding receptors and enzymes. nih.govpharmablock.com
The significance of the 7-azaindole (B17877) class is most prominent in its application as a core framework for kinase inhibitors, a critical class of drugs used in oncology. nih.govpharmablock.comnih.gov The nitrogen atom in the pyridine (B92270) ring of the 7-azaindole structure can form crucial hydrogen bond interactions with the hinge region of kinases, which is a key binding motif for many inhibitors. pharmablock.com The structural similarity of 7-azaindoles to the adenine (B156593) fragment of ATP facilitates their binding to the ATP-binding site of kinases. pharmablock.com
Beyond kinase inhibition, 7-azaindole derivatives have demonstrated a wide array of biological activities, including cytotoxic and anti-inflammatory properties. chemicalbook.comnih.gov Their utility also extends to materials science, where they have been investigated as blue emitters for organic light-emitting diodes (OLEDs) and for their roles in chemical bond activation. rsc.org
Significance of the 4 Iodo and 6 Methoxy Substituents in Chemical and Biological Research
The specific substitution pattern of 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine imparts unique chemical reactivity and potential biological relevance. The two functional groups—the iodo group at position 4 and the methoxy (B1213986) group at position 6—play distinct and crucial roles.
The 4-iodo substituent is of particular strategic importance in organic synthesis. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various chemical reactions. smolecule.com This feature allows the iodo-substituted position to serve as a versatile "handle" for constructing more elaborate molecules through metal-catalyzed cross-coupling reactions. researchgate.net Synthetic methodologies such as the Suzuki-Miyaura coupling (for forming carbon-carbon bonds) and the Buchwald-Hartwig amination (for forming carbon-nitrogen bonds) are frequently employed at such iodo-functionalized sites to build molecular diversity. smolecule.comnih.gov The iodine atom can also be displaced through nucleophilic substitution reactions. smolecule.com The presence of the iodo group influences the electronic properties of the aromatic ring system and can participate in halogen bonding, a type of non-covalent interaction that can affect how a molecule binds to a biological target. acs.org
Historical Development and Evolution of Pyrrolo 2,3 B Pyridine Research Relevant to the Compound
Retrosynthetic Analysis of the this compound Core
A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections can be made at the C-I and C-O bonds corresponding to the iodo and methoxy groups, or within the bicyclic core itself.
Strategy 1: Late-stage functionalization. This approach involves the initial synthesis of a pre-functionalized 1H-pyrrolo[2,3-b]pyridine core, followed by the introduction of the iodo and methoxy groups. A key intermediate in this strategy would be 6-methoxy-1H-pyrrolo[2,3-b]pyridine. The C-4 iodo group could then be installed via regioselective electrophilic iodination. Alternatively, starting from 1H-pyrrolo[2,3-b]pyridine, functionalization could proceed via N-oxidation to introduce a group at the 4-position, which can then be converted to the methoxy and iodo functionalities.
Strategy 2: Convergent synthesis. This strategy involves the construction of the 1H-pyrrolo[2,3-b]pyridine ring from appropriately substituted pyridine (B92270) or pyrrole (B145914) precursors. For instance, a substituted pyridine bearing the methoxy group could undergo annulation to form the pyrrole ring. Conversely, a substituted pyrrole could be used as a template for the construction of the pyridine ring.
These strategies highlight the importance of robust methods for both the construction of the 7-azaindole scaffold and the regioselective introduction of substituents.
Established Synthetic Routes to the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core is a well-established area of research, with numerous methods available. These can be broadly categorized into two main approaches: building the pyridine ring onto a pre-existing pyrrole or, more commonly, forming the pyrrole ring from a substituted pyridine precursor.
Construction of the Pyridine Ring onto a Pre-formed Pyrrole Nucleus
While less common, the construction of the pyridine ring onto a pyrrole core offers a viable route to certain 7-azaindole derivatives. These methods often involve the cyclization of a substituted pyrrole bearing a suitable side chain that can form the pyridine ring. For example, a [3+3] cycloaddition approach, where a three-carbon component reacts with an amino-substituted pyrrole derivative, can be employed. uni-rostock.de Another strategy involves the condensation of a 2-aminopyrrole derivative with a β-dicarbonyl compound, followed by a reductive cyclization to furnish the pyridine ring. uni-rostock.de
Cyclization Strategies for Forming the Pyrrole Ring on a Pre-existing Pyridine Framework
The more prevalent approach to the 1H-pyrrolo[2,3-b]pyridine scaffold involves the annulation of a pyrrole ring onto a pre-functionalized pyridine. Several classical indole (B1671886) syntheses have been adapted for this purpose.
The Fischer indole synthesis can be applied to pyridylhydrazones, although it is often most effective for the synthesis of 4- and 6-azaindoles when the starting pyridylhydrazine contains an electron-donating group. uni.lu The reaction involves the acid-catalyzed cyclization of a pyridylhydrazone derived from a suitable ketone or aldehyde.
The Bartoli indole synthesis is a powerful method for the synthesis of 7-substituted indoles and has been successfully applied to the preparation of 4- and 6-azaindoles. chemicalbook.comresearchgate.net This reaction utilizes the addition of a vinyl Grignard reagent to an ortho-substituted nitropyridine, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization. chemicalbook.com The steric bulk of the ortho substituent on the nitropyridine is often crucial for the success of the reaction. chemicalbook.com
The Larock indole synthesis provides a versatile route to 2,3-disubstituted 7-azaindoles via a palladium-catalyzed heteroannulation of an ortho-iodoaminopyridine with a disubstituted alkyne. uni-rostock.deresearchgate.net This method has been applied to the synthesis of various 5-, 6-, and 7-azaindole derivatives. researchgate.net
Other notable methods include the Madelung synthesis , which is suitable for the preparation of 7-azaindole itself, and the Reissert synthesis , which is particularly effective for synthesizing 6-azaindole-2-carboxylates. researchgate.net More recent developments include microwave-assisted intramolecular Heck reactions and one-pot procedures involving Sonogashira coupling followed by cyclization. organic-chemistry.org
Direct Synthesis and Derivatization of this compound
The direct synthesis and derivatization of the target molecule often rely on the regioselective introduction of the iodo and methoxy groups onto a pre-formed 7-azaindole core.
Regioselective Iodination at C-4 and Related Positions
The introduction of an iodine atom at the C-4 position of the 1H-pyrrolo[2,3-b]pyridine nucleus can be achieved through several methods. One common approach involves the N-oxidation of the 7-azaindole core, which activates the pyridine ring for subsequent functionalization. The resulting N-oxide can then be treated with a halogenating agent, such as phosphorus oxychloride or phosphorus oxybromide, to introduce a halogen at the C-4 position. google.com This halogen can then potentially be displaced or further modified.
Direct iodination of the 7-azaindole ring is also possible. For instance, 1H-pyrrolo[2,3-b]pyridine can be converted to its N-oxide, which upon treatment with methanesulfonyl chloride and subsequent neutralization, can lead to the formation of 4-iodo-1H-pyrrolo[2,3-b]pyridine. chemicalbook.com The direct iodination of 1-arylated 7-azaindoles at the C-3 position has also been reported using N-iodosuccinimide (NIS) or iodine in the presence of a base. nih.gov While direct C-4 iodination of a 6-methoxy substituted 7-azaindole is not extensively documented, the principles of electrophilic aromatic substitution on the electron-rich pyrrole ring suggest that careful control of reaction conditions and directing groups would be necessary to achieve the desired regioselectivity.
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | 1. m-CPBA, ethyl acetate, 0 °C to rt; 2. H2O, K2CO3; 3. Methanesulfonyl chloride, DMF, 70 °C; 4. Neutralization | 4-Iodo-1H-pyrrolo[2,3-b]pyridine | chemicalbook.com |
| 1-Aryl-1H-pyrrolo[2,3-b]pyridine | NIS or I2, KOH, acetonitrile, rt | 1-Aryl-3-iodo-1H-pyrrolo[2,3-b]pyridine | nih.gov |
Methoxy Group Introduction and Modification at C-6
The introduction of a methoxy group at the C-6 position of the 1H-pyrrolo[2,3-b]pyridine core is a key step in the synthesis of the target molecule. This can be achieved by starting with a pyridine precursor that already contains the methoxy group. For example, 2-amino-5-methoxypyridine (B21397) can serve as a starting material for the construction of the pyrrole ring via methods such as the Fischer or Larock synthesis. The synthesis of 2-amino-5-methoxypyridine itself can be accomplished from 2-amino-5-iodopyridine (B21400) by reaction with sodium methoxide (B1231860) in the presence of a copper catalyst.
Alternatively, a methoxy group can be introduced onto the 7-azaindole scaffold via nucleophilic aromatic substitution. For instance, a 6-halo-1H-pyrrolo[2,3-b]pyridine can be treated with sodium methoxide to yield the corresponding 6-methoxy derivative. A patent describes the synthesis of 4-methoxy-7-azaindole by reacting a 4-halo-7-azaindole with an alkoxide. google.com This suggests that a similar strategy could be applied to introduce a methoxy group at the C-6 position.
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 4-Halo-7-azaindole | Alkoxide, DMF, 110-130 °C | 4-Methoxy-7-azaindole | google.com |
| 2-Amino-5-iodopyridine | Sodium methoxide, copper powder, methanol, 150 °C | 2-Amino-5-methoxypyridine |
Advanced Coupling Reactions for Functionalization of the this compound System
The iodine atom at the 4-position of the pyrrolo[2,3-b]pyridine core is a key feature that enables a wide array of functionalization reactions, particularly through transition metal-catalyzed cross-coupling reactions. These methods are instrumental in building molecular complexity and accessing a diverse range of derivatives.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The high reactivity of the C-I bond in this compound makes it an ideal substrate for these transformations. libretexts.org
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.org It is a widely used method for introducing aryl and heteroaryl groups. libretexts.orgnih.gov The reaction is tolerant of many functional groups and can be carried out under mild conditions. libretexts.orgnih.gov For instance, the Suzuki-Miyaura coupling of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid has been successfully demonstrated. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgbepls.com The Sonogashira coupling is highly effective for introducing alkynyl groups, which can be further elaborated or may be a key part of the target molecule's structure. wikipedia.orgbepls.com The reaction is typically performed under mild conditions with an amine base that also serves as the solvent. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. nih.govchemspider.com It is a versatile method for synthesizing a wide range of arylamines. nih.govchemspider.com The reaction often employs bulky phosphine (B1218219) ligands to facilitate the catalytic cycle. chemspider.comrsc.org The choice of ligand and reaction conditions can be crucial for achieving high yields, especially with challenging substrates. ntnu.no
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Electrophile | Nucleophile | Catalyst System | Key Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Halide or Triflate | Organoboron Compound | Pd catalyst, Base | C-C |
| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) |
Copper-catalyzed or -mediated reactions offer a valuable alternative to palladium-based methods for forming carbon-heteroatom bonds. These reactions are often more cost-effective and can provide complementary reactivity. The Ullmann condensation, a classic copper-mediated reaction, can be used to form C-O, C-S, and C-N bonds by coupling an aryl halide with an alcohol, thiol, or amine, respectively. Recent advances have expanded the scope and utility of copper-catalyzed cross-coupling reactions, including the Sonogashira coupling which can be effectively catalyzed by copper under certain conditions. nih.gov For example, copper-catalyzed Sonogashira reactions have been developed for the synthesis of various heterocyclic compounds. nih.gov
Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic compounds. This approach avoids the need for pre-functionalized starting materials, such as halides or organometallics. While the primary site of reactivity on this compound is the C-I bond, C-H activation could potentially be employed to functionalize other positions on the pyrrolopyridine ring system. For instance, nickel-catalyzed C-H alkenylation of pyridines has been achieved with high regioselectivity, demonstrating the potential to override the intrinsic electronic preferences of the heterocycle through catalyst design. nih.gov Similarly, copper-catalyzed cross-coupling of benzylic C-H bonds with N-H heterocycles has been reported, showcasing the ability to form C-N bonds through direct C-H functionalization. nih.gov
Nitrogen Functionalization of this compound (N-1 Position)
The nitrogen atom at the N-1 position of the pyrrole ring offers another site for diversification of the this compound scaffold. Modification at this position can significantly influence the molecule's physicochemical properties and biological activity.
N-Alkylation: The pyrrole nitrogen can be readily alkylated by treatment with a base followed by an alkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), and typical alkylating agents are alkyl halides or tosylates. The choice of reaction conditions, such as the base and solvent, can be crucial for achieving chemoselective N-alkylation over O-alkylation in related pyrimidinone systems. nih.govacs.org
N-Acylation: Acyl groups can be introduced at the N-1 position by reaction with an acylating agent like an acid chloride or anhydride, usually in the presence of a base. This modification can serve to install a protecting group or to introduce a specific functional moiety.
Table 2: Common Reagents for N-Functionalization
| Reaction | Reagent Type | Examples | Base |
|---|---|---|---|
| N-Alkylation | Alkyl Halide/Tosylate | Methyl iodide, Benzyl bromide | NaH, K₂CO₃, Cs₂CO₃ |
Introduction and Cleavage of Nitrogen Protecting Groups (e.g., SEM)
In the multi-step synthesis of complex pyrrolo[2,3-b]pyridine derivatives, the protection of the pyrrole nitrogen is a critical step to ensure chemoselectivity in subsequent reactions, such as cross-coupling. nih.govgoogle.com The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a commonly employed protecting group for the 7-azaindole nucleus. nih.gov
The introduction of the SEM group typically involves reacting the 1H-pyrrolo[2,3-b]pyridine core with SEM-Cl in the presence of a suitable base. This masking of the pyrrole proton allows for regioselective functionalization at other positions of the heterocyclic system. nih.gov
However, the final deprotection step to remove the SEM group can present significant challenges. The process is often complicated by the release of formaldehyde (B43269), which can lead to the formation of undesired side products. One notable example observed during the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines was the formation of a tricyclic, eight-membered 7-azaindole structure as a byproduct of SEM cleavage. nih.gov This highlights the need for careful optimization of deprotection conditions to achieve a clean conversion to the desired N-unprotected final product. Besides the SEM group, other protecting groups like the tosyl (Ts) group are also utilized, and their removal is a standard procedure in the synthesis of such compounds. google.com
| Stage | Description | Key Challenge | Reference |
|---|---|---|---|
| Protection | Reaction of the pyrrole nitrogen with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). | Standard procedure, generally efficient. | nih.gov |
| Deprotection | Cleavage of the SEM group to restore the 1H-pyrrolo[2,3-b]pyridine. | Formation of side products due to formaldehyde release. | nih.gov |
Synthesis of Isomeric and Analogous Structures of this compound
The synthesis of isomers and analogs of this compound provides access to a diverse range of compounds for structure-activity relationship (SAR) studies in medicinal chemistry. researchgate.net These syntheses involve either repositioning the substituents on the same 7-azaindole scaffold or modifying the core heterocyclic structure itself.
Positional isomers, where the iodo and methoxy groups are located at different positions on the pyrrolo[2,3-b]pyridine ring system, are valuable for probing the impact of substituent placement on biological activity. The synthesis of these isomers, such as 3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine and 3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, generally proceeds via direct iodination of the corresponding methoxy-substituted 1H-pyrrolo[2,3-b]pyridine precursor. chemicalbook.comcusabio.comsigmaaldrich.com
For instance, the synthesis of 3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine can be achieved starting from 5-methoxy-1H-pyrrolo[2,3-b]pyridine. chemicalbook.com The iodination reaction is typically carried out using an electrophilic iodine source, such as N-iodosuccinimide (NIS), in a suitable solvent. The electron-rich nature of the pyrrole ring directs the iodination preferentially to the C3 position. A similar strategy is applicable for the synthesis of the 3-iodo-4-methoxy isomer from 4-methoxy-1H-pyrrolo[2,3-b]pyridine.
| Target Isomer | Starting Material | Probable Reagent | Reaction Type | Reference |
|---|---|---|---|---|
| 3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | 4-methoxy-1H-pyrrolo[2,3-b]pyridine | N-Iodosuccinimide (NIS) | Electrophilic Iodination | cusabio.com |
| 3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | 5-methoxy-1H-pyrrolo[2,3-b]pyridine | N-Iodosuccinimide (NIS) | Electrophilic Iodination | chemicalbook.comsigmaaldrich.com |
Skeletal analogs, also known as isosteres, are compounds in which the 7-azaindole (pyrrolo[2,3-b]pyridine) core is replaced by a different bicyclic heterocyclic system. These modifications can significantly alter the electronic and steric properties of the molecule. Common examples include pyrrolo[2,3-d]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrrolo[2,3-c]pyridines.
Pyrrolo[2,3-d]pyrimidines: These analogs, known as 7-deazapurines, are widely explored. Their synthesis can involve building the pyrimidine (B1678525) ring onto a pre-existing pyrrole. For example, 5-substituted pyrrolo[2,3-d]pyrimidines can be synthesized via condensation of a substituted α-bromo aldehyde with 2,4-diamino-6-hydroxypyrimidine. nih.gov Modern cross-coupling methods, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, are also extensively used to functionalize the pyrrolo[2,3-d]pyrimidine scaffold. mdpi.comnih.gov
Pyrazolo[3,4-b]pyridines and Pyrazolo[4,3-b]pyridines: The synthesis of these azaindole isosteres can be achieved through several strategies. One approach involves the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones, often catalyzed by agents like zirconium tetrachloride (ZrCl₄). mdpi.com Another powerful method is the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. nih.gov Furthermore, the Gould-Jacobs reaction, which condenses a 3-aminopyrazole (B16455) with diethyl 2-(ethoxymethylene)malonate, provides a route to 4-hydroxy-substituted pyrazolo[3,4-b]pyridines. mdpi.com
Pyrrolo[2,3-c]pyridines and Pyrrolo[3,2-c]pyridines: These are positional isomers of the main scaffold. The synthesis of pyrrolo[2,3-c]pyridine derivatives has been improved for industrial-scale production, avoiding unstable intermediates. google.com For the pyrrolo[3,2-c]pyridine core, a multi-step sequence can be employed starting from a substituted pyridine, proceeding through nitration, formation of an enamine intermediate, and subsequent reductive cyclization to form the fused pyrrole ring. nih.gov
| Skeletal Analog Core | Systematic Name | Synthetic Strategy Example | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | 7-Deazapurine | Buchwald-Hartwig / Suzuki-Miyaura cross-coupling | mdpi.comnih.gov |
| Pyrazolo[3,4-b]pyridine | 1,7-Diazaindene | Cyclization of 5-aminopyrazole with α,β-unsaturated ketone | mdpi.com |
| Pyrazolo[4,3-b]pyridine | 1,6-Diazaindene | Annulation of a pyrazole (B372694) ring to a functionalized pyridine core | nih.gov |
| Pyrrolo[2,3-c]pyridine | 6-Azaindole | Improved routes via novel intermediates for large scale synthesis | google.com |
| Pyrrolo[3,2-c]pyridine | 5-Azaindole (B1197152) | Multi-step synthesis from substituted pyridines | nih.gov |
Reactivity of the Iodo Substituent in Cross-Coupling and Substitution Reactions
The iodine atom at the C4 position is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Cross-Coupling Reactions: The C-I bond is highly susceptible to oxidative addition to a low-valent palladium(0) complex, making it an excellent substrate for a variety of cross-coupling reactions. This reactivity is often chemoselective, with the C-I bond reacting preferentially over other less reactive halides, such as chlorides, that may be present on the same scaffold. nih.gov
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the iodo-azaindole with an organoboron reagent, such as a boronic acid or boronate ester. wikipedia.org The reaction requires a palladium catalyst and a base to activate the boronic acid for transmetalation. wikipedia.orgorganic-chemistry.org Studies on related polyhalogenated 7-azaindoles have demonstrated that the C3-iodo position undergoes Suzuki coupling selectively, highlighting the high reactivity of the C-I bond. acs.org
Sonogashira Coupling: This coupling method forms a C-C bond between the C4-iodo position and a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.gov This methodology has been applied to the synthesis of various substituted azaindoles. nih.gov
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd₂(dba)₃ / dppf | Cs₂CO₃ | Dioxane/Water | nih.govacs.org |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | nih.gov |
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the C4 position (para to the nitrogen) towards nucleophilic attack. While halogens are typical leaving groups in SNAr reactions, the reactivity order is often F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 reactions. sci-hub.se This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, rather than the expulsion of the leaving group. sci-hub.se However, the C-I bond can be displaced, particularly by soft nucleophiles. For instance, studies on tetrachloro-4-iodopyridine have shown that soft, sulfur-based nucleophiles preferentially displace the iodide at the 4-position, whereas harder oxygen- and nitrogen-based nucleophiles attack the chloro-substituted positions. byjus.com
Reactivity of the Methoxy Substituent (e.g., Demethylation, Oxidation)
The methoxy group at the C6 position is generally stable but can undergo specific transformations under targeted conditions.
Demethylation: The ether linkage can be cleaved to reveal a hydroxyl group (a 6-hydroxy-7-azaindole derivative). A common reagent for this transformation is boron tribromide (BBr₃). rsc.org Studies on related dimethoxy-azaindoles have demonstrated that BBr₃ can achieve selective monodemethylation. rsc.org
Oxidation: While the methoxy group itself is not easily oxidized, the pyrrolo[2,3-b]pyridine ring system can undergo oxidative demethylation or transformation into other functionalities in the presence of strong oxidizing agents. rsc.org For example, treatment of related dimethoxy- or hydroxymethoxy-azaindoles with hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) can lead to the formation of trioxopyrrolopyridines in aqueous media. rsc.org
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrrolo[2,3-b]pyridine Ring System
Electrophilic Aromatic Substitution (EAS): The pyrrole portion of the 7-azaindole scaffold is more electron-rich than the pyridine portion and is thus more susceptible to electrophilic attack. The site of substitution is predominantly the C3 position. researchgate.net This regioselectivity is a result of the combined directing effects of the fused rings. The reaction proceeds via the standard EAS mechanism: attack of the pi-electron system on the electrophile to form a resonance-stabilized cationic intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. chemistrysteps.commasterorganicchemistry.com The methoxy group at C6 is an activating, ortho-para director, while the iodo group at C4 is a deactivating, ortho-para director. Both would reinforce the inherent reactivity of the C3 position (ortho to C4 and meta to C6 within the pyridine ring, but more importantly, the most active position on the pyrrole ring).
Nucleophilic Aromatic Substitution (SNAr): As a π-deficient system, the pyridine ring is susceptible to nucleophilic attack, especially when a good leaving group is present. pitt.edu Nucleophilic substitution on pyridines occurs preferentially at the C2 (alpha) and C4 (gamma) positions because the negative charge of the anionic intermediate (Meisenheimer-like complex) can be delocalized onto the electronegative ring nitrogen, providing significant stabilization. echemi.comstackexchange.com Attack at the C3 position does not allow for this resonance stabilization. quimicaorganica.org In this compound, the iodo group at the activated C4 position serves as the leaving group, as discussed in section 3.1.
Acid-Base Properties and Tautomeric Equilibria (e.g., 1H/2H-Pyrrolo[2,3-b]pyridine Tautomerism)
Acid-Base Properties: The 7-azaindole scaffold possesses both a basic and a weakly acidic site.
Basicity: The pyridine nitrogen (N7) is the primary basic center. The pKa of the conjugate acid of the parent 7-azaindole is approximately 4.6, making it a stronger base than indole but a weaker base than pyridine. researchgate.net The basicity is influenced by substituents; the electron-donating methoxy group at C6 would be expected to slightly increase the basicity of the N7 atom.
Acidity: The pyrrole N-H proton (N1) is weakly acidic, with a predicted pKa of around 10.75 for the parent 7-azaindole. lookchem.com It can be deprotonated by a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to generate an anion that can be used in subsequent alkylation or acylation reactions. researchgate.net
Tautomeric Equilibria: The most significant tautomerism for this scaffold is the prototropic equilibrium between the 1H-pyrrolo[2,3-b]pyridine form and the 7H-pyrrolo[2,3-b]pyridine form (also named 1,7-dihydro-pyrrolo[2,3-b]pyridin-7-one). researchgate.net While the 1H form is the dominant tautomer in the ground state, the 7H tautomer can be accessed, particularly in the excited state, through a process known as excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.netacs.org This process has been extensively studied and can be facilitated by hydrogen-bonding interactions with solvent molecules. acs.orgcapes.gov.bracs.org The existence of this equilibrium is a key feature of the molecule's photophysics and can influence its interactions in biological systems. acs.org
Ring Transformations and Rearrangement Reactions
While the pyrrolo[2,3-b]pyridine scaffold is generally stable, it can undergo ring transformations or rearrangements under specific conditions.
Rearrangements: It has been reported that the reaction of 4-chloro-7-azaindole (B22810) with primary amines can lead to rearrangement products, yielding the 5-azaindole skeleton. pitt.edu This suggests that under certain nucleophilic conditions, the bicyclic system can be opened and re-closed to form a different isomer.
Ring-Opening Reactions: Ring-opening of related fused pyrrole systems has been observed. For instance, 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione, a related isomer, is susceptible to ring opening at its C4-carbonyl position in the presence of nucleophiles like water or methanol. acs.org More complex ring-opening and ring-contraction reactions have been observed for related α-diimine ligands coordinated to metal centers. nih.gov
Plausible Reaction Mechanisms for Key Synthetic Steps
Mechanism of Suzuki-Miyaura Coupling at C4: The catalytic cycle for the Suzuki-Miyaura coupling of this compound with a boronic acid (R-B(OH)₂) involves three main steps: wikipedia.orglibretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the C4-I bond of the azaindole, forming a Pd(II) intermediate. This is typically the rate-determining step.
Transmetalation: The boronic acid is activated by a base (e.g., CO₃²⁻) to form a more nucleophilic boronate species [R-B(OH)₃]⁻. This species then transfers its organic group (R) to the Pd(II) center, displacing the iodide ligand.
Reductive Elimination: The two organic groups on the palladium (the azaindole and R) couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can re-enter the cycle. youtube.com
Mechanism of Electrophilic Substitution at C3: The mechanism for electrophilic substitution (e.g., bromination with Br₂) at the C3 position follows two canonical steps: chemistrysteps.commasterorganicchemistry.com
Attack of Electrophile: The π-system of the pyrrole ring acts as a nucleophile, attacking the electrophile (Br⁺, generated from Br₂ and a Lewis acid catalyst if needed). This forms a new C3-Br bond and a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), with the positive charge delocalized over the ring system. This step temporarily disrupts the aromaticity and is rate-limiting.
Deprotonation: A base (which can be a weak base like the solvent) removes the proton from the C3 carbon, collapsing the C-H bond to reform the π-system and restore the aromaticity of the pyrrole ring. This step is fast and highly exothermic. pbworks.com
Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C4: The substitution of the iodo group at C4 by a nucleophile (Nu⁻) proceeds via a two-step addition-elimination mechanism: quimicaorganica.org
Nucleophilic Addition: The nucleophile attacks the electron-deficient C4 carbon, which is activated by the para-pyridine nitrogen. This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. The negative charge is delocalized across the ring system, including onto the electronegative N7 atom, which provides crucial stabilization. echemi.comstackexchange.com This is the slow, rate-determining step.
Elimination of Leaving Group: The aromaticity is restored by the expulsion of the iodide leaving group, a process which is typically fast.
Biological Activity and Molecular Mechanisms of 4 Iodo 6 Methoxy 1h Pyrrolo 2,3 B Pyridine Derivatives
Role of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Medicinal Chemistry and Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole (B1671886), where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electronic distribution and hydrogen bonding capacity of the molecule, making it a versatile tool for drug designers. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the pyrrole (B145914) nitrogen can act as a hydrogen bond donor, allowing for multiple interaction points with target proteins. nih.gov This scaffold is considered a "hinge-binder" as it can form key hydrogen bonds with the hinge region of many kinases, a critical interaction for potent inhibition. nih.gov
The versatility of the 1H-pyrrolo[2,3-b]pyridine core has been demonstrated in its application against a wide array of biological targets. Beyond its well-documented role as a kinase inhibitor, this scaffold has been utilized in the development of inhibitors for enzymes such as human neutrophil elastase (HNE) and phosphodiesterase 4B (PDE4B). nih.govnih.gov Furthermore, its derivatives have shown potential in modulating the activity of Janus kinase 3 (JAK3) and Fms-like tyrosine kinase 3 (FLT3), highlighting its broad therapeutic potential. nih.govnih.gov The adaptability of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Kinase Inhibition Profiles and Mechanisms
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Fibroblast Growth Factor Receptor (FGFR) Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers. Consequently, targeting FGFRs is a promising strategy for cancer therapy. rsc.orguq.edu.au A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. rsc.org These compounds act as hinge binders, with the 1H-pyrrolo[2,3-b]pyridine core forming critical hydrogen bonds with the kinase hinge region. nih.gov
One notable derivative, compound 4h , demonstrated potent pan-FGFR inhibitory activity. nih.govrsc.org Structure-activity relationship (SAR) studies revealed that modifications at the 5-position of the pyrrolopyridine ring could enhance activity by forming a hydrogen bond with Glycine 485 in the FGFR active site. nih.gov
| Compound | Target | IC50 (nM) |
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 |
Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) Inhibition
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) is a serine/threonine kinase implicated in cell proliferation and electrolyte balance. Its dysregulation is linked to various diseases, making it an attractive therapeutic target. google.com Novel 1H-pyrrolo[2,3-b]pyridine compounds have been identified as inhibitors of SGK-1 kinase activity. google.com These derivatives are designed to interact with the ATP-binding site of the kinase, thereby blocking its function. While specific IC50 values for 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives are not detailed in the provided search results, the patent literature confirms the utility of the broader 1H-pyrrolo[2,3-b]pyridine scaffold for SGK-1 inhibition. google.com
Monopolar Spindle 1 (MPS1) Kinase Inhibition
Monopolar Spindle 1 (MPS1) is a key protein kinase involved in the spindle assembly checkpoint, a crucial process for ensuring proper chromosome segregation during cell division. Overexpression of MPS1 is observed in many human cancers, making it a significant oncology target. nih.govacs.org Researchers have discovered and optimized potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of the 1H-pyrrolo[2,3-b]pyridine core. nih.govacs.org
One such inhibitor, CCT251455 , was developed through structure-based design and demonstrated potent and selective inhibition of MPS1. nih.gov While not a direct derivative of 1H-pyrrolo[2,3-b]pyridine, the success of the isomeric scaffold highlights the potential of pyrrolopyridine structures as MPS1 inhibitors. These inhibitors stabilize an inactive conformation of MPS1, preventing ATP and substrate binding. nih.gov
| Compound | Target | IC50 (nM) |
| CCT251455 | MPS1 | Data not available in search results |
Other Kinase Targets and Multi-Targeting Strategies
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a versatile framework for developing inhibitors against a range of protein kinases, often exhibiting a multi-targeted profile. Research has extended beyond single-target inhibition to explore the potential of these derivatives to modulate multiple signaling pathways simultaneously.
One area of focus has been the Fibroblast Growth Factor Receptors (FGFRs), whose abnormal activation is linked to various cancers. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of FGFR1, 2, and 3. nih.gov For instance, the derivative identified as compound 4h demonstrated potent, pan-FGFR inhibitory activity. nih.gov The versatility of the scaffold is further highlighted by its use in developing inhibitors for other targets like human neutrophil elastase (HNE). nih.gov
Investigations into 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have also revealed multi-kinase inhibitory potential. nih.gov One such compound, 16h , was initially evaluated against maternal embryonic leucine (B10760876) zipper kinase (MELK) but was found to be a multi-target kinase inhibitor, suggesting its anticancer effects may arise from an off-target mechanism. nih.gov This promiscuity can be advantageous, as targeting multiple kinases can offer a more robust therapeutic effect.
Furthermore, derivatives based on the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have been optimized as potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase, a critical component in cell cycle regulation. nih.gov These compounds showed enhanced selectivity against other kinases such as CDK2, Aurora A, and Aurora B. nih.gov More distantly related, but structurally relevant, 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based compounds have been developed as effective inhibitors of NADPH Oxidase 2 (NOX2), an enzyme implicated in diseases involving oxidative stress. researchgate.net
Receptor Agonism/Antagonism Studies (e.g., Melatonin (B1676174) Receptor MT1 and MT2 Agonism)
The structural features of pyrrolopyridine derivatives make them suitable candidates for interacting with G protein-coupled receptors (GPCRs), such as the melatonin receptors MT1 and MT2. These receptors are crucial for regulating circadian rhythms and are targets for treating sleep and mood disorders. elifesciences.org
While direct studies on this compound as a melatonin agonist are not prominent, research on related structures provides significant insight. Structure-based virtual screening using the crystal structures of MT1 and MT2 has led to the discovery of novel agonist chemotypes. elifesciences.org For example, a potent melatonin receptor agonist, designated as Melatonin receptor agonist 1 (compound 20c) , demonstrated a 10-fold selectivity for the MT2 receptor over the MT1 receptor. medchemexpress.com
Another related compound, S70254 , which has a pyrrolo[3,2-b]pyridine core, has been characterized as a ligand for melatonin receptors. nih.govnih.gov The natural agonist, melatonin, activates multiple signaling pathways upon binding to both MT1 and MT2 receptors. nih.gov In contrast, synthetic ligands can act as partial agonists or antagonists, and their functional effects can be pathway-dependent. nih.gov For instance, the classic antagonist 4P-PDOT behaves as a partial agonist at both MT1 and MT2 in cAMP production assays but shows different activity in GTPγS binding tests. nih.gov This highlights the potential for developing biased ligands that selectively activate certain downstream pathways, which could offer more targeted therapeutic effects with fewer side effects.
| Compound/Ligand | Receptor Target(s) | Observed Activity | Ki or EC50 Values | Reference(s) |
| Melatonin receptor agonist 1 (compound 20c) | MT1, MT2 | Potent, selective agonist | Ki: 1140 nM (MT1), 108 nM (MT2) | medchemexpress.com |
| Melatonin | MT1, MT2 | Full agonist | pEC50: ~9-10 | nih.gov |
| 4P-PDOT | MT1, MT2 | Partial agonist / Antagonist | pKi: 6.85 (MT1), 8.97 (MT2) | nih.gov |
| S70254 | MT1, MT2 | Ligand | Not specified | nih.govnih.gov |
This table is interactive. Data can be sorted by column.
Inhibition of In Vitro Cellular Processes
Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant antiproliferative effects across various cancer cell lines. The ability to inhibit cell growth is a cornerstone of anticancer drug development.
One derivative, compound 4h , was shown to inhibit the proliferation of 4T1 breast cancer cells. nih.gov Colony formation assays confirmed that 4h reduced the ability of these cells to grow and form colonies in a concentration-dependent manner. nih.gov Similarly, compound 16h , a 3-substituted derivative, exhibited excellent anti-proliferative activity against human lung carcinoma (A549), triple-negative breast cancer (MDA-MB-231), and estrogen receptor-positive breast cancer (MCF-7) cell lines. nih.gov The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were in the low micromolar to nanomolar range for these cell lines. nih.gov The broader class of pyridine derivatives is well-known for antiproliferative effects against various cancerous cell lines. nih.gov
| Compound | Cell Line(s) | Effect | IC50 Values | Reference(s) |
| Compound 4h | 4T1 (Breast Cancer) | Inhibition of proliferation and viability | Not specified | nih.gov |
| Compound 16h | A549, MDA-MB-231, MCF-7 | Potent anti-proliferative effect | 0.109 µM to 0.245 µM | nih.gov |
This table is interactive. Data can be sorted by column.
Beyond simply halting proliferation, many 1H-pyrrolo[2,3-b]pyridine derivatives can actively induce programmed cell death, or apoptosis, and interfere with the cell division cycle.
Flow cytometry analysis using Annexin V/PI double staining revealed that compound 4h induced apoptosis in 4T1 cells after 24 hours of treatment. nih.gov Likewise, compound 16h was found to promote apoptosis in A549 lung cancer cells in a dose-dependent manner. nih.gov In addition to inducing cell death, this compound also affected cell cycle progression, effectively arresting A549 cells in the G0/G1 phase, which prevents them from entering the DNA synthesis (S) phase and subsequently dividing. nih.gov Studies on related pyrano[3,2-c]pyridine derivatives against MCF-7 cells also showed an increase in the sub-G1 population, which is indicative of apoptotic cells. nih.gov
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown the ability to inhibit these critical processes.
Compound 4h was found to significantly inhibit both the migration and invasion of 4T1 breast cancer cells. nih.govrsc.org Similarly, compound 16h potently suppressed the migration of A549 lung cancer cells, further underscoring its potential as a lead compound for developing anticancer agents that can prevent metastasis. nih.gov
Structure-Activity Relationship (SAR) Studies for Specific Biological Targets
Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For the 1H-pyrrolo[2,3-b]pyridine scaffold, SAR studies have provided valuable insights for various biological targets.
In the context of FGFR inhibitors , the optimization of an initial hit compound led to the identification of compound 4h , which exhibited a nearly 300-fold increase in activity against FGFR1 compared to the parent compound. nih.gov This demonstrates that modifications to the core scaffold can dramatically improve target engagement and potency. nih.gov
For antiproliferative activity , general SAR studies on pyridine derivatives have found that the presence and position of certain functional groups are key. nih.gov Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) often enhance antiproliferative effects. nih.gov Conversely, the addition of bulky groups or certain halogen atoms can sometimes decrease activity. nih.gov
In the development of MPS1 kinase inhibitors based on the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold, SAR was guided by the crystal structure of the kinase. nih.gov It was found that substitutions on the 6-anilino group were critical for improving selectivity. Specifically, adding 2-methoxy, 2-ethoxy, or 2-chloro substituents to the aniline (B41778) ring maintained potency against MPS1 while significantly improving selectivity against other kinases like CDK2. nih.gov
For melatonin receptor agonists , SAR studies have benefited from high-resolution crystal structures. elifesciences.org These studies revealed that a methoxy group (or a similar hydrogen-bonding group) is a common feature among active compounds, interacting with a critical asparagine residue in the receptor's binding pocket that is important for activation. elifesciences.org
Impact of Substituents at C-4 (Iodo) on Target Binding and Potency
The C-4 position of the pyrrolo[2,3-b]pyridine scaffold is a critical vector for influencing target binding and potency. The iodine atom in the parent compound is not merely a placeholder but an active contributor to the molecule's properties and a versatile chemical handle for further modification. The presence of a halogen atom can significantly affect the electronic properties of the molecule and its interactions with target proteins. nih.gov
In many kinase inhibitors, the C-4 position extends into the solvent-exposed region of the ATP-binding pocket, making it an ideal point for introducing substituents that can enhance potency and selectivity. The iodine atom can be replaced through nucleophilic substitution reactions, allowing for the synthesis of a diverse library of derivatives. smolecule.com Structure-activity relationship (SAR) studies on related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, have demonstrated that the nature of the substituent at the C-4 position has a profound impact on biological activity. For instance, modifying the electronic characteristics of a phenyl group at this position can dramatically alter the compound's anticancer efficacy. nih.gov In the context of NADPH oxidase 2 (NOX2) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core, complex sulfonamide-containing groups at the C-4 position are essential for binding to the NADPH interaction site. mdpi.com
Influence of Substituents at C-6 (Methoxy) on Pharmacological Profile
The methoxy group at the C-6 position plays a pivotal role in anchoring the ligand within its binding site and defining its pharmacological profile. Research on pyridine derivatives has shown that the presence and positioning of methoxy (-OMe) groups often enhance antiproliferative activity. nih.gov
In the case of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a methoxyphenyl motif can occupy a hydrophobic pocket in the ATP binding site, and the methoxy group itself is capable of forming a strong, specific hydrogen bond with key amino acid residues, such as the amine group of aspartate (D641). nih.gov This interaction can be crucial for high-affinity binding. Studies on other pyridine-containing scaffolds have confirmed the importance of such alkoxy groups. In one series of pyrazolo[4,3-c]pyridines, a methoxy group was found to be essential for high-affinity interaction with the target protein. acs.org Furthermore, replacing a methoxy group with a slightly larger ethoxy group at a similar position in a different pyrrolopyridine series led to a nearly fourfold decrease in analgesic activity, highlighting the sensitivity of the binding pocket to the size and nature of this substituent. nih.gov This indicates that the C-6 methoxy group is a key determinant of potency and contributes significantly to the specific ligand-receptor interactions.
Role of N-1 Substitution in Ligand-Receptor Interactions
The nitrogen atom at the N-1 position of the pyrrole ring is a critical hydrogen bond donor. In many kinase inhibitors, the unsubstituted N-H group on the 1H-pyrrolo[2,3-b]pyridine scaffold is essential for forming a canonical hydrogen bond with the backbone carbonyl of amino acids in the kinase hinge region, a fundamental interaction for potent inhibition. nih.gov This interaction mimics the adenine (B156593) portion of ATP.
Consequently, this position is often left unsubstituted in the design of hinge-binding inhibitors. However, substitution at the N-1 position remains a viable strategy for modulating a compound's properties. In certain contexts, such as with pyrazolo[4,3-c]pyridines, modifications at the N-1 position did not significantly alter binding affinity but could be used to interact with the solvent-exposed region of the binding site. acs.org This suggests that while the N-H may be key for one class of targets (like kinases), substitution could be exploited to gain additional interactions with other targets or to fine-tune physicochemical properties like solubility and cell permeability.
Antimicrobial and Antiviral Investigations
Derivatives of the broader pyrrolopyridine family have demonstrated significant potential as antimicrobial agents, with activity reported against a range of bacterial, fungal, and mycobacterial pathogens. nih.govnih.govresearchgate.net
Activity against Bacterial Strains (e.g., Staphylococcus aureus, E. coli)
Various classes of compounds containing the pyrrolopyridine or related azaindole core have been evaluated for their antibacterial properties. researchgate.net Studies on pyrazolo[3,4-b]pyridines, a related scaffold, showed that certain derivatives exhibit moderate activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. japsonline.com Similarly, some pyrrolo[2,3-d]pyrimidine derivatives displayed potent activity against S. aureus, with minimum inhibitory concentrations (MIC) superior to the standard drug ampicillin. nih.gov The general findings indicate that the 7-azaindole (B17877) scaffold is a promising starting point for the development of new antibacterial agents. researchgate.net
Table 1: Antibacterial Activity of Selected Pyrrolopyridine and Related Derivatives
| Compound Class | Bacterial Strain | Reported Activity | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine derivative (6b) | S. aureus | Moderate Activity (IZ = 12 mm) | japsonline.com |
| Pyrazolo[3,4-b]pyridine derivative (6d) | E. coli | Moderate Activity (IZ = 16 mm) | japsonline.com |
| Pyrrolo[2,3-d]pyrimidine derivative (3b) | S. aureus | MIC = 0.31 mg/mL | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative (3c) | S. aureus | MIC = 0.31 mg/mL | nih.gov |
| Bis(indolyl)pyridine derivative (77b) | S. aureus | Good Activity | nih.gov |
| Bis(indolyl)pyridine derivative (77b) | E. coli | Good Activity | nih.gov |
IZ: Inhibition Zone
Antifungal Properties (e.g., Candida albicans)
The antifungal potential of pyrrolopyridine derivatives has also been explored. A study on a series of pyrrolo[2,3-d]pyrimidines found that several compounds exhibited excellent activity against the fungal pathogen Candida albicans, with MIC values ranging from 0.31-0.62 mg/mL. nih.gov Notably, these compounds displayed greater potency than the standard antifungal drug fluconazole (B54011) (MIC = 1.5 mg/mL). nih.gov Additionally, broader studies on 7-azaindoles have shown promising activity against various yeasts, with particular efficacy noted against Cryptococcus neoformans. nih.gov
Table 2: Antifungal Activity of Selected Pyrrolopyridine Derivatives
| Compound Class | Fungal Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine (3a) | Candida albicans | 0.31-0.62 mg/mL | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (3b) | Candida albicans | 0.31-0.62 mg/mL | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (3d) | Candida albicans | 0.31-0.62 mg/mL | nih.gov |
| 7-Azaindole Derivatives | Cryptococcus neoformans | As low as 3.9 µg/mL | nih.gov |
Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)
Several studies have highlighted the potential of pyrrolopyridine and related structures as antimycobacterial agents. The development of antibacterials that can disrupt the cell membrane function of mycobacteria is a promising strategy for eradicating persistent organisms. albany.edu Research into amphiphilic indole derivatives, which share structural motifs with our subject compound, revealed that features like a 6-methoxy group are important for activity against Mycobacterium bovis BCG and M. tuberculosis. albany.edu In one study, the omission of a 5-fluoro substituent from an active indole compound left the antimycobacterial activity largely unchanged, while removal of other side chains significantly suppressed it. nus.edu.sg Furthermore, pyridine-indole compounds have been evaluated for their in vitro activity against M. tuberculosis H37Rv, showing notable efficacy. nih.gov Derivatives of pyrrolo[3,4-c]pyridine have also been investigated, with ester-containing compounds showing better activity than their corresponding carboxylic acids, which nonetheless had improved solubility. nih.gov
Table 3: Antimycobacterial Activity of Selected Pyrrolopyridine and Related Derivatives
| Compound Class | Mycobacterial Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Pyridine-indole derivative (76a) | M. tuberculosis H37Rv | 1.6989 µM | nih.gov |
| Pyridine-indole derivative (76b) | M. tuberculosis H37Rv | 2.9139 µM | nih.gov |
| Pyrrolo[3,4-c]pyridine Ester Derivative | M. tuberculosis | <0.15 µM (MIC90) | nih.gov |
| Pyrrolo[3,4-c]pyridine Carboxylic Acid | M. tuberculosis | 3.13 pM (MIC90) | nih.gov |
| Amphiphilic 6-methoxyindole | M. tuberculosis H37Rv | Potent Activity | albany.edu |
Antiviral Effects (e.g., HIV-1 Integrase Inhibition)
There is no available data from research studies to indicate that this compound or its derivatives have been synthesized or evaluated for antiviral activity, including the inhibition of HIV-1 integrase. While the pyrrolo[2,3-b]pyridine core is a feature of some compounds investigated for antiviral properties, the specific contribution of the 4-iodo and 6-methoxy substitutions in this context has not been documented in the accessible scientific literature.
Mechanistic Insights into Biological Activity at the Molecular Level
Consistent with the absence of data on its biological activity, there are no mechanistic studies available that describe the molecular-level interactions of this compound or its derivatives with any biological targets. Research into the mechanism of action for antiviral compounds is contingent on initial findings of biological activity, which are not present for this particular compound.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes for the Compound
Current synthetic strategies for 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine and its analogs often involve multi-step processes that may include electrophilic halogenation of the 6-methoxypyrrolo[2,3-b]pyridine precursor. smolecule.com While effective, future research should prioritize the development of more efficient and sustainable synthetic methodologies.
Key areas for future synthetic research include:
Process Intensification: Investigating flow chemistry and microwave-assisted synthesis to reduce reaction times, improve yields, and enhance safety profiles.
Green Chemistry Approaches: Focusing on the use of greener solvents, reducing the number of synthetic steps (atom economy), and minimizing the generation of hazardous waste. This includes exploring catalytic methods that can operate under milder conditions.
Novel Starting Materials: Exploring alternative and more readily available starting materials to streamline the synthetic sequence.
Optimization of Catalytic Systems: Refining palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations which are common for functionalizing the pyrrolopyridine core, to improve efficiency and chemoselectivity, especially when dealing with multiple reactive sites. nih.gov An optimized synthesis for related pyrrolo[2,3-b]pyridine-based inhibitors has already shown the potential to nearly double product yields by simplifying isolation and reducing byproduct formation. mdpi.comnih.gov
Comprehensive Exploration of Novel Derivatization and Functionalization Strategies
The chemical architecture of this compound is ripe for extensive derivatization. The iodine atom at the C4 position is a key handle for introducing a wide array of substituents via cross-coupling reactions, while the pyrrole (B145914) nitrogen and other positions on the bicyclic ring offer further sites for modification.
Future derivatization efforts should focus on:
Expanding Cross-Coupling Reactions: Systematically exploring a broader range of boronic acids/esters (Suzuki coupling), amines (Buchwald-Hartwig coupling), alkynes (Sonogashira coupling), and other organometallic reagents to generate large, diverse libraries of novel analogs. smolecule.comnih.gov
Functionalization of the Pyrrole Ring: Investigating selective C-H activation and functionalization at other positions of the pyrrole ring to introduce new pharmacophores.
Modification of the Methoxy (B1213986) Group: The methoxy group can be demethylated to a hydroxyl group, which can then serve as a point for further functionalization through etherification or esterification, potentially modulating solubility and biological activity.
Table 1: Potential Functionalization Reactions
| Reaction Type | Position | Reagents/Catalysts | Potential New Functional Groups |
|---|---|---|---|
| Suzuki Coupling | C4 | Boronic acids, Pd catalyst | Aryl, Heteroaryl |
| Buchwald-Hartwig Amination | C4 | Amines, Pd catalyst | Amino groups |
| Nucleophilic Substitution | C4 | Various nucleophiles | Thiols, Alkoxides |
Deeper Mechanistic Understanding of its Interactions with Biological Systems
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant biological activities, notably as inhibitors of protein kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R). smolecule.comnih.govnih.gov For instance, certain derivatives show potent FGFR inhibitory activity with IC₅₀ values in the nanomolar range. nih.gov
Future research must aim for a more profound understanding of how this compound and its derivatives interact with their biological targets. This involves:
Structural Biology: Co-crystallization of lead compounds with their target proteins (e.g., kinases) to elucidate the precise binding modes and key molecular interactions at the atomic level.
Biophysical Techniques: Employing techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify binding affinities and thermodynamic profiles.
Computational Modeling: Using molecular docking and molecular dynamics simulations to predict binding poses and guide the rational design of new derivatives with improved affinity and selectivity. Modeling has been used to validate the binding of related structures at the NADPH binding site of NOX2. mdpi.comnih.gov
Target Identification: Utilizing chemoproteomics and other advanced techniques to identify novel protein targets for this class of compounds.
Rational Design of Highly Selective and Potent Molecular Probes
A well-characterized compound scaffold is an excellent starting point for the development of molecular probes to study biological processes. Future work should focus on the rational design of probes based on the this compound structure.
Objectives for probe development include:
Affinity-Based Probes: Designing derivatives with photoreactive groups or other functionalities that can covalently label their biological targets, facilitating target identification and validation.
Fluorescent Probes: Incorporating fluorophores into the molecular structure to create probes for use in cellular imaging techniques like fluorescence microscopy, allowing for the visualization of target localization and dynamics within cells.
Selectivity Enhancement: Iteratively modifying the core structure to develop probes with high selectivity for a specific biological target (e.g., a particular kinase isoform) over others to minimize off-target effects and ensure precise biological interrogation. The development of selective inhibitors is seen as a significant improvement for studying diseases where targets like NOX2 are implicated. mdpi.comnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Future applications of AI/ML in this context include:
Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.govnih.gov
De Novo Drug Design: Employing generative AI models to design novel molecules based on the pyrrolo[2,3-b]pyridine scaffold with optimized properties for potency, selectivity, and drug-likeness. crimsonpublishers.com
ADMET Prediction: Using ML algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs in silico, reducing the reliance on costly and time-consuming preclinical testing. nih.gov
Big Data Analysis: Applying AI to analyze large datasets from high-throughput screening, genomics, and proteomics to identify new disease associations and therapeutic opportunities for this compound class. nih.gov
Table 2: AI/ML Applications in Drug Discovery
| AI/ML Tool | Application Area | Objective |
|---|---|---|
| Deep Learning Neural Networks | Predictive Modeling | Forecast toxicity and efficacy of new compounds. annexpublishers.com |
| Generative Adversarial Networks (GANs) | De Novo Design | Create novel molecular structures with desired properties. crimsonpublishers.com |
| Support Vector Machines (SVM) | QSAR Analysis | Model the relationship between chemical structure and biological activity. nih.gov |
By pursuing these future research directions, the scientific community can unlock the full therapeutic and scientific potential of this compound and its derivatives, paving the way for new discoveries in medicine and biology.
Q & A
Q. What are the common synthetic routes for introducing iodine at the 4-position of pyrrolo[2,3-b]pyridine scaffolds?
Iodination is typically achieved via electrophilic substitution or transition-metal-catalyzed reactions. For example, regioselective iodination can be performed using N-iodosuccinimide (NIS) under controlled conditions. Alternatively, palladium-mediated cross-coupling (e.g., Stille or Suzuki reactions) may introduce iodine via pre-functionalized intermediates, as seen in the synthesis of halogenated pyrrolo[2,3-b]pyridines . Optimization of reaction temperature and catalyst loading (e.g., Pd(PPh₃)₄) is critical to avoid over-halogenation.
Q. How is the methoxy group at the 6-position introduced, and what are its stability considerations?
Methoxy groups are often introduced via nucleophilic substitution or O-methylation of hydroxyl precursors. For instance, treatment of 6-hydroxy-pyrrolo[2,3-b]pyridine with methyl iodide (MeI) in the presence of NaH in THF ensures efficient O-methylation . Stability studies indicate that the methoxy group is resistant to hydrolysis under physiological pH but may undergo demethylation under strongly acidic or enzymatic conditions, necessitating protective strategies during synthesis .
Q. What spectroscopic techniques are recommended for characterizing 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons).
- High-resolution mass spectrometry (HRMS) : For molecular weight validation.
- X-ray crystallography : To resolve ambiguities in regiochemistry, especially when synthesizing analogs .
Advanced Research Questions
Q. How does the 4-iodo substituent influence binding affinity in kinase inhibitors?
The iodine atom’s size and electron-withdrawing properties enhance hydrophobic interactions and hydrogen bonding in kinase active sites. For example, in FGFR inhibitors, the 4-iodo group stabilizes interactions with hinge-region residues (e.g., Ala564 in FGFR1), improving inhibitory potency (IC₅₀ < 10 nM) . Computational docking studies (e.g., using AutoDock Vina) can validate these interactions .
Q. What strategies mitigate off-target effects of 4-iodo-6-methoxy-pyrrolo[2,3-b]pyridine derivatives in anticancer studies?
- Selective functionalization : Introduce polar groups (e.g., carboxamide) to reduce non-specific binding.
- Prodrug approaches : Mask reactive sites (e.g., iodinated positions) until target-specific activation.
- Combination therapies : Synergistic effects with taxanes (e.g., paclitaxel) reduce effective doses, as demonstrated in mesothelioma models (58–75% tumor inhibition) .
Q. How are structure-activity relationships (SAR) optimized for cyclin-dependent kinase (CDK) inhibition?
SAR studies focus on:
- C-3 substituents : Bulky groups (e.g., thiazole-indole hybrids) enhance CDK1 inhibition by occupying hydrophobic pockets.
- N-1 alkylation : Methyl or benzyl groups improve metabolic stability without compromising activity (e.g., compound 3f in ).
- Iodine retention : Replacing iodine with smaller halogens (e.g., Br) reduces potency, underscoring its critical role .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Mouse xenografts : For assessing tumor volume reduction (e.g., intraperitoneal administration in mesothelioma models) .
- Zebrafish larvae : To predict human metabolic pathways and toxicity (e.g., cytochrome P450 activity) .
- Plasma stability assays : Monitor demethylation or deiodination over 24 hours .
Methodological Considerations
Q. How to resolve contradictions in reported IC₅₀ values for FGFR inhibitors?
Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardization using:
- Kinase-Glo® assays : Uniform ATP levels (1 mM).
- Isoform-specific profiling : Test against FGFR1–4 to identify selectivity (e.g., compound 4h in shows FGFR1 IC₅₀ = 7 nM vs. FGFR4 IC₅₀ = 712 nM) .
Q. What computational tools predict metabolic liabilities of the 4-iodo-6-methoxy scaffold?
- SwissADME : Flags potential cytochrome P450 interactions (e.g., CYP3A4-mediated demethylation).
- Meteor Nexus : Simulates phase I/II metabolism, highlighting iodine displacement risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
